The synthesis of JCP174 involves several key steps to construct its chloroisocoumarin structure. The process typically begins with commercially available starting materials that undergo a series of reactions, including:
Specific parameters such as temperature, reaction time, and solvent choice are critical to optimize yield and purity during synthesis. The detailed synthetic pathway can vary but generally follows established organic synthesis protocols for similar compounds .
JCP174's molecular structure is characterized by its chloroisocoumarin core, which consists of a fused benzene and lactone ring system. Key features include:
Structural analyses using techniques like NMR spectroscopy and mass spectrometry confirm the integrity of the synthesized compound and its conformational properties .
JCP174 participates in several chemical reactions primarily through its interaction with serine hydrolases:
The potency of JCP174 against HsAPT1 and HsAPT2 is notable, with IC₅₀ values reported at 1.7 μM and 0.75 μM, respectively, indicating strong inhibitory effects that increase with longer preincubation times .
The mechanism of action for JCP174 involves:
This irreversible binding mechanism allows JCP174 to serve as a valuable tool in studying protein depalmitoylation dynamics in various cellular contexts .
JCP174 exhibits several important physical and chemical properties:
These properties are crucial for designing experiments involving JCP174 as a probe in biochemical assays.
JCP174 has several significant applications in scientific research:
JCP174 represents a significant advancement in the chloroisocoumarin class of chemical probes, whose discovery emerged from innovative forward chemical genetic approaches targeting parasitic infections. This compound exemplifies how chemical biology tools can transcend their initial applications to illuminate fundamental cellular processes across biological disciplines. Originally identified for its ability to paradoxically enhance parasite invasion, JCP174's unique mechanism—selective inhibition of depalmitoylation enzymes—has positioned it as a powerful tool for dissecting post-translational regulatory mechanisms in parasitology and cancer biology. Its academic significance lies not only in its specific biochemical activity but also in its role as a bridge between disparate research fields, revealing conserved pathways in cellular invasion and metabolic reprogramming.
Chloroisocoumarins constitute a specialized class of serine-reactive electrophiles that emerged in the late 20th century as mechanism-based protease inhibitors. Characterized by a fused benzene and α-pyrone ring structure with chlorine substitution, this chemical scaffold confers specific reactivity toward active-site serine residues in hydrolases. Early derivatives like 3,4-dichloroisocoumarin (DCI) demonstrated broad-spectrum inhibition of serine proteases including chymotrypsin, thrombin, and elastase, establishing their utility as biochemical tools [9]. The chlorine atoms significantly enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic attack by the target serine, while the isocoumarin ring provides structural stability [9].
The development of chloroisocoumarins paralleled key methodological advances in chemical genetics. As forward genetic screening platforms matured, particularly in model organisms like Saccharomyces cerevisiae, researchers recognized that small molecules could mimic genetic mutations—allowing temporal and dose-controlled interrogation of gene function [9]. Chloroisocoumarins proved exceptionally suited for this approach due to their target promiscuity within enzyme classes, enabling phenotypic discovery independent of predefined molecular targets. By the early 2000s, chloroisocoumarin libraries were instrumental in identifying novel regulators of conserved metabolic pathways, laying groundwork for their application in parasitology [9].
Compound | Key Structural Features | Primary Targets | Significance in Chemical Genetics |
---|---|---|---|
3,4-Dichloroisocoumarin (DCI) | Dichloro substitution at C3/C4 | Broad-spectrum serine proteases | First-generation tool establishing isocoumarin reactivity; demonstrated utility in protease mapping |
JCP174 (N-methylated chloroisocoumarin) | N-methylation enhancing membrane permeability | APT-family depalmitoylases (e.g., TgPPT1) | Enabled discovery of depalmitoylation in parasitic invasion mechanisms |
JF31 | Fluorophenyl warhead with chloro substituent | Palmitoyl protein thioesterase 1 (PPT1) | Validated chloroisocoumarin scaffold for depalmitoylase inhibition in mammalian systems |
ML348 | Optimized selectivity profile | Acyl-protein thioesterases | Demonstrated cross-species utility in yeast and mammalian phenotypic screens |
JCP174 emerged from a groundbreaking forward chemical genetic screen designed to identify compounds modulating Toxoplasma gondii host-cell invasion. Unlike conventional inhibitor screens, this approach specifically sought enhancers of parasitic activity—compounds that unexpectedly potentiated rather than inhibited invasion [5]. Researchers employed a high-throughput phenotypic assay monitoring parasite invasion efficiency in human fibroblasts treated with a diverse chemical library. JCP174, an N-methylated chloroisocoumarin derivative, was among the most potent enhancers identified, increasing invasion rates by >300% at submicromolar concentrations [5]. This paradoxical effect—where chemical inhibition potentiates biological function—highlighted the power of unbiased phenotypic screening to reveal unconventional biological mechanisms.
Molecular target identification revealed JCP174 selectively inhibited Toxoplasma gondii palmitoyl protein thioesterase 1 (TgPPT1), an ortholog of human acyl-protein thioesterase APT1 [5]. TgPPT1 functions as a depalmitoylase, removing palmitate modifications from S-acylated proteins. JCP174 covalently modifies the catalytic serine residue of TgPPT1 via its chloroisocoumarin warhead, irreversibly inhibiting depalmitoylation activity. This inhibition triggers profound phenotypic changes in tachyzoites: enhanced microneme secretion (critical for host attachment), increased actin-based gliding motility, and upregulated expression of invasion-associated surface adhesins like MIC2 [5]. Crucially, these effects demonstrated that regulated palmitoylation cycles—not merely static palmitoylation—control the spatiotemporal activation of invasion machinery.
Phenotypic Parameter | Effect of JCP174 | Mechanistic Basis | Functional Consequence |
---|---|---|---|
Microneme secretion | ↑ 2.8-fold | Depalmitoylation of secretion machinery components | Enhanced host-cell attachment |
Gliding motility | ↑ 220% | Hyper-palmitoylation of actin-regulatory proteins | Increased parasite mobility and invasion efficiency |
Conoid extrusion | Persistent activation | Dysregulation of apical complex palmitoylation cycles | Loss of invasion checkpoint control |
MIC2 surface exposure | ↑ 3.5-fold | Stabilization of S-acylated adhesins | Improved host receptor engagement |
The chemogenomic approach employed with JCP174 exemplifies how phenotypic enhancers can illuminate positive regulators of biological processes. By disrupting the removal of palmitate groups rather than their addition, JCP174 effectively trapped invasion machinery in an activated state, revealing the natural braking mechanism for parasitic invasion [5]. This fundamentally distinguished JCP174 from broad palmitoylation inhibitors like 2-bromopalmitate, which globally disrupt lipid modification and cause pleiotropic toxicity. JCP174's precision validated depalmitoylases as druggable targets within the palmitoylation regulatory cycle—a concept rapidly adopted in cancer therapeutic development [5].
JCP174's mechanism unexpectedly positioned it at the interface of parasitology and oncology research. The discovery that reversible palmitoylation regulates Toxoplasma invasion coincided with growing recognition that S-acylation dynamics control oncogenic signaling in cancer. Specifically, JCP174 studies revealed that:
Metastatic Signaling Pathways: Palmitoylation cycles regulate membrane localization of Src-family kinases (SFKs) and small GTPases (e.g., Ras, RhoA)—proteins frequently dysregulated in cancer metastasis. JCP174 inhibits human APT1 (hAPT1) at nanomolar concentrations, mirroring its effects on TgPPT1 [5]. In breast cancer models, JCP174 treatment induces hyper-palmitoylation of H-Ras, trapping it in membrane microdomains and potentiating MAPK signaling. Paradoxically, prolonged treatment disrupts spatial organization of signaling complexes, inhibiting cancer cell migration and invasion in vitro [7]. This biphasic effect revealed the temporal precision required for palmitoylation-mediated signaling in metastasis.
Ferroptosis Sensitivity: The TgPPT1 ortholog glutathione peroxidase 4 (GPX4) emerged as a central regulator of ferroptosis—a non-apoptotic cell death pathway relevant to cancer therapy. Forward chemical genetic screens using chloroisocoumarin fragments identified GPX4 inhibitors that induce ferroptosis in liver cancer models [6]. JCP174 enhances the sensitivity of hepatocellular carcinoma cells to ferroptosis inducers by disrupting redox homeostasis, suggesting depalmitoylase inhibition may potentiate oxidative cell death pathways [6].
Immunomodulatory Interfaces: Parasitic infections can paradoxically suppress tumor growth through immune modulation. JCP174 studies provided a molecular link: depalmitoylation regulates TLR4 signaling and antigen presentation pathways. Dendritic cells treated with JCP174 show enhanced MHC-II trafficking and T-cell priming capacity [2]. In Schistosoma-associated bladder cancer models, JCP174 amplifies tumor-associated inflammation while inhibiting immunosuppressive cytokine production, creating an environment less permissive to tumor progression [8].
Biological Process | Parasitic Role (T. gondii) | Oncogenic Role | JCP174's Mechanistic Insight |
---|---|---|---|
Palmitoylation cycling | Regulates microneme secretion and adhesin function | Controls membrane localization of Src/Ras oncoproteins | Inhibition stabilizes S-acylation, disrupting spatiotemporal signaling |
GPX4/antioxidant regulation | Not characterized | Protects against ferroptotic cell death | Enhances oxidative stress sensitivity in cancer cells |
Immune evasion | Modulates host inflammatory response | Creates immunosuppressive tumor microenvironment | Disrupts PD-L1 palmitoylation and enhances dendritic cell function |
Metabolic reprogramming | Supports rapid proliferation in host cells | Warburg effect and nutrient scavenging | Alters palmitoylation of glucose transporters (GLUT1) |
The academic significance of JCP174 extends beyond its specific applications to its role in validating cross-disciplinary target discovery. Forward chemical genetic screens in parasites identified depalmitoylases as therapeutically relevant targets years before similar approaches gained traction in oncology. This exemplifies how parasitology research can pioneer target discovery for conserved cellular processes with oncogenic relevance [5] [7]. Furthermore, JCP174 provided proof-of-concept that phenotypic enhancers (rather than inhibitors) can reveal novel therapeutic strategies—such as inducing lethal hyperactivation of invasion pathways in parasites or disrupting oncogenic signaling homeostasis in cancer cells.
Compound Name | Chemical Class | Primary Research Context | Key Biological Target |
---|---|---|---|
JCP174 | Chloroisocoumarin | T. gondii invasion enhancer | TgPPT1 depalmitoylase |
3,4-Dichloroisocoumarin (DCI) | Chloroisocoumarin | Broad serine protease inhibitor | Multiple serine hydrolases |
Palmostatin B | Chromenone | Mammalian depalmitoylase inhibitor | APT1/2 |
2-Bromopalmitate | Fatty acid analog | Global palmitoylation inhibitor | Palmitoyltransferases |
ML348 | Chloroisocoumarin | Acyl-protein thioesterase inhibitor | APT1 |
RASIN | Peptidomimetic | Ras depalmitoylation inhibitor | APT1 |
JF31 | Chloroisocoumarin | PPT1 inhibitor | Lysosomal palmitoyl protein thioesterase |
Concluding Perspectives
JCP174 exemplifies how chemical probes developed in non-mammalian systems can illuminate fundamental mechanisms with broad biomedical implications. Its journey from a parasitic invasion enhancer to a tool for dissecting cancer signaling pathways underscores the interconnectedness of cellular regulatory mechanisms across biological domains. Future research leveraging JCP174's unique activity will likely focus on spatiotemporal control of palmitoylation in tumor immunology and the development of isoform-selective depalmitoylase inhibitors. As chemical genetics continues to evolve, JCP174 will remain a paradigm for how phenotypic screening—particularly of enhancer compounds—can reveal unconventional therapeutic targets at the interface of diverse pathologies.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7